
2-Hydroxyoctadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of stearic acid. This process typically involves the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum . The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the second carbon position.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods leverage the enzymatic activity of specific microorganisms to achieve the hydroxylation of stearic acid under milder conditions compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 2-oxooctadecanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxyoctadecanol.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in the production of surfactants and emulsifiers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed to facilitate the esterification reaction.
Major Products:
Oxidation: 2-Oxooctadecanoic acid.
Reduction: 2-Hydroxyoctadecanol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Biochemical Applications
- Biological Research
-
Ceramide Synthesis
- This compound is involved in the synthesis of ceramides, which are crucial for cellular structure and function. Research indicates that ceramides containing 2-hydroxylated fatty acids play a role in reproductive biology, particularly in the development of fertilization-competent spermatozoa in rodents .
Cosmetic Applications
- Skin Care Formulations
- Anti-Aging Products
Pharmaceutical Applications
-
Drug Delivery Systems
- The compound is utilized in the formulation of self-microemulsifying drug delivery systems (SMEDDS), enhancing the bioavailability of poorly soluble drugs. For instance, it has been studied in conjunction with a new cathepsin K inhibitor aimed at treating osteoporosis, demonstrating improved solubility and absorption characteristics .
- Therapeutic Agents
Case Studies
Mechanism of Action
The mechanism of action of 2-hydroxyoctadecanoic acid involves its interaction with cellular membranes and enzymes. The hydroxy group at the second carbon allows it to participate in hydrogen bonding and other interactions that influence membrane fluidity and enzyme activity. In lipid metabolism, it is converted to its acyl-CoA derivative, which can then undergo further metabolic processes .
Comparison with Similar Compounds
2-Hydroxystearic acid: Another name for 2-hydroxyoctadecanoic acid, emphasizing its stearic acid backbone.
1this compound: A positional isomer with the hydroxy group at the twelfth carbon, used in the production of hydrogels and other materials.
2-Hydroxyhexadecanoic acid: A shorter-chain analog with similar chemical properties but different biological roles.
Uniqueness: this compound is unique due to its specific position of the hydroxy group, which imparts distinct chemical reactivity and biological functions compared to its isomers and analogs .
Biological Activity
2-Hydroxyoctadecanoic acid, also known as DL-alpha-hydroxystearic acid (CAS Number: 629-22-1), is a long-chain fatty acid characterized by a hydroxyl group at the second carbon position. This compound has garnered interest in various biological and biochemical studies due to its unique properties and potential applications.
- Molecular Formula : C18H36O3
- Molecular Weight : 300.477 g/mol
- Density : 0.944 g/cm³
- Boiling Point : 432.6 °C at 760 mmHg
- Solubility : Practically insoluble in water, indicating its lipophilic nature which is significant for biological interactions.
Biological Functions and Mechanisms
This compound is involved in several biological processes:
- Cell Membrane Dynamics : As a component of lipid bilayers, it influences membrane fluidity and permeability, which are crucial for cellular signaling and transport mechanisms.
- Sphingolipid Metabolism : It plays a role in the synthesis of sphingolipids, which are vital for cell signaling, differentiation, and apoptosis. Studies indicate that 2-hydroxylated fatty acids can affect the composition of ceramides in rodent testis and spermatozoa, impacting fertility .
- Quorum Sensing in Bacteria : Recent research suggests that this compound may be involved in quorum sensing mechanisms among certain bacterial species, influencing their communication and behavior .
Case Studies
- Effect on Skin Health : A study published in the International Journal of Cosmetic Science reported that formulations containing 2-hydroxystearic acid improved skin hydration and reduced age spots, suggesting its potential as an active ingredient in cosmetic products .
- Monolayer Behavior : Research published in Langmuir highlighted the complex phase behavior of this compound monolayers, particularly under varying electrolyte conditions. This property may have implications for drug delivery systems and biomaterials .
- Metabolism Studies : The Human Metabolome Database indicates that this compound can be metabolized into other bioactive compounds such as 2-hydroxystearoyl-CoA, which is involved in lipid metabolism pathways .
Biological Activity Table
Property | Description |
---|---|
CAS Number | 629-22-1 |
Molecular Weight | 300.477 g/mol |
Role in Cell Membranes | Influences fluidity and permeability |
Involvement in Fertility | Affects ceramide composition influencing sperm function |
Cosmetic Applications | Improves skin hydration and appearance |
Quorum Sensing | May regulate bacterial communication mechanisms |
Conclusions
The biological activity of this compound demonstrates its multifaceted role in various physiological processes, particularly in cell membrane dynamics, lipid metabolism, and potential therapeutic applications in dermatology. Ongoing research continues to unveil its significance in both health and disease contexts, highlighting the need for further exploration of its biochemical pathways and applications.
Future Directions
Future studies should focus on:
- Detailed mechanistic studies to elucidate how this compound interacts with cellular components.
- Clinical trials assessing its efficacy in cosmetic formulations.
- Investigating its role in metabolic disorders related to lipid dysregulation.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and purifying 2-hydroxyoctadecanoic acid for laboratory use?
Synthesis typically involves hydroxylation of stearic acid or enzymatic pathways using fatty acid hydroxylases. Purification (>98% purity) is achieved via recrystallization in non-polar solvents or column chromatography, with verification by melting point analysis (92–93°C) and thin-layer chromatography (TLC) . For isotopic labeling (e.g., deuterated forms), catalytic hydrogenation or enzymatic incorporation using labeled precursors is employed, followed by LC-MS validation .
Q. How can researchers confirm the structural integrity of this compound in synthetic or biological samples?
Use a combination of:
- GC-MS : Derivatize with BSTFA or TMS to enhance volatility. Characterize fragmentation patterns (e.g., m/z 300.48 for molecular ion) .
- LC-MS/MS : Negative-ion mode with C18 columns; monitor transitions like m/z 299 → 255 (loss of CO2) .
- NMR : Confirm hydroxyl group position via ¹H-NMR (δ 3.8–4.1 ppm for α-hydroxy proton) and ¹³C-NMR (δ 70–75 ppm for hydroxylated carbon) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols during weighing or heating .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via authorized chemical waste facilities .
Advanced Research Questions
Q. How does this compound influence membrane biophysics, and what experimental models are suitable for studying its effects?
The α-hydroxy group enables hydrogen bonding with adjacent lipids, promoting membrane condensation. Methods include:
- Langmuir Monolayers : Measure surface pressure-area isotherms to study phase transitions. This compound exhibits distinct collapse pressures (~45 mN/m) due to headgroup interactions .
- Atomic Force Microscopy (AFM) : Visualize domain formation in lipid bilayers .
- Calorimetry : Differential scanning calorimetry (DSC) reveals phase separation temperatures in mixed lipid systems .
Q. What methodologies are used to investigate the peroxisomal α-oxidation pathway of this compound?
- Isotopic Tracing : Incubate cells with ¹³C-labeled this compound and track formate (¹³C-formate) production via GC-MS .
- Enzyme Assays : Isolate peroxisomes and measure 2-hydroxyphytanoyl-CoA lyase activity using spectrophotometric detection of formyl-CoA .
- Knockout Models : Use fibroblasts from Zellweger syndrome patients (lacking functional peroxisomes) to confirm pathway dependence .
Q. How can researchers resolve contradictory data on the biological targets of this compound (e.g., GPCR84 vs. sphingosine receptors)?
- Competitive Binding Assays : Radiolabeled ligands (e.g., ³H-sphingosine-1-phosphate) in HEK293 cells overexpressing Edg-3 or Edg-5 receptors .
- CRISPR Interference : Knock down candidate targets (e.g., GPCR84) and assess changes in downstream signaling (e.g., cAMP or Ca²⁺ flux) .
- Molecular Docking : Compare binding affinities using homology models of targets derived from X-ray crystallography data .
Q. What experimental designs are optimal for evaluating the antifungal activity of this compound relative to other hydroxy fatty acids?
- Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Candida albicans, comparing this compound with 3-hydroxy analogues .
- Hyphal Growth Inhibition : Treat Gigaspora gigantea cultures and quantify lateral branching via microscopy .
- Synergy Studies : Combine with azoles (e.g., fluconazole) and calculate fractional inhibitory concentration indices (FICIs) .
Q. Methodological Challenges & Data Analysis
Q. How should researchers address variability in reported LogP values (e.g., XlogP vs. AlogP 5.3) for this compound?
- Experimental Validation : Use shake-flask partitioning (octanol-water) with HPLC quantification .
- In Silico Cross-Check : Compare predictions from multiple software (e.g., ChemAxon, ACD/Labs) to identify consensus values .
Q. What strategies mitigate interference from endogenous hydroxy fatty acids during quantification in biological samples?
Properties
IUPAC Name |
2-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBGTRZFAVZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415248 | |
Record name | 2-Hydroxystearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629-22-1, 17773-30-7, 1330-70-7 | |
Record name | 2-Hydroxystearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyoctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyoctadecanoic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=907 | |
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Record name | Octadecanoic acid, hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxystearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415248 | |
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Record name | 2-hydroxyoctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-HYDROXYSTEARIC ACID | |
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Retrosynthesis Analysis
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